molecular formula C29H33N3O9S B12636033 C29H33N3O9S

C29H33N3O9S

Cat. No.: B12636033
M. Wt: 599.7 g/mol
InChI Key: JTNYANXZRVQOMD-FXGKLIOSSA-N
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Description

The compound with the molecular formula C29H33N3O9S is known as Fluorescent Red Mega 485 NHS-ester. This compound is primarily used in proteomics research applications due to its fluorescent properties. It is characterized by an extremely large Stoke’s shift between excitation and emission maxima, making it particularly useful for multicolor techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent Red Mega 485 NHS-ester involves several steps, including the reaction of a chromophore with a sulfonate ester. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Fluorescent Red Mega 485 NHS-ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Fluorescent Red Mega 485 NHS-ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fluorescent Red Mega 485 NHS-ester involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. This property is utilized in various imaging and diagnostic applications to visualize and track biological processes .

Properties

Molecular Formula

C29H33N3O9S

Molecular Weight

599.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C29H33N3O9S/c1-17(33)30-25-27(40-20(4)36)26(39-19(3)35)24(16-38-18(2)34)41-28(25)42-29-31-22-12-8-9-13-23(22)32(29)14-15-37-21-10-6-5-7-11-21/h5-13,24-28H,14-16H2,1-4H3,(H,30,33)/t24-,25-,26-,27-,28+/m1/s1

InChI Key

JTNYANXZRVQOMD-FXGKLIOSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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